molecular formula C11H22N2O2 B2758414 tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate CAS No. 1823050-71-0

tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate

Cat. No.: B2758414
CAS No.: 1823050-71-0
M. Wt: 214.309
InChI Key: FQRMBGGAKFARQJ-UHFFFAOYSA-N
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Description

tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate is a heterocyclic compound that features a tetrahydropyridazine ring substituted with tert-butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylpyridazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield tetrahydropyridazine derivatives with different substitution patterns.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various tetrahydropyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,6-dimethylpyridazine-1(2H)-carboxylate
  • tert-Butyl 3,6-dimethylpyrazine-1(2H)-carboxylate
  • tert-Butyl 3,6-dimethylpyrimidine-1(2H)-carboxylate

Uniqueness

tert-Butyl 3,6-dimethyltetrahydropyridazine-1(2H)-carboxylate is unique due to its tetrahydropyridazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 3,6-dimethyldiazinane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-7-9(2)13(12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRMBGGAKFARQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(N1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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